

# An In-depth Technical Guide to 2-Benzylloxybenzyl Alcohol

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## Compound of Interest

Compound Name: 2-Benzylloxybenzyl alcohol

Cat. No.: B1265460

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This technical guide provides a comprehensive overview of **2-Benzylloxybenzyl alcohol**, a key organic intermediate for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis applications, and detailed experimental protocols.

## Chemical Identifier and Structure

- CAS Number: 3381-87-1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Chemical Name: 2-(Benzylloxy)benzyl alcohol
- Molecular Formula: C<sub>14</sub>H<sub>14</sub>O<sub>2</sub>
- Structure:

## Core Quantitative Data

The physical and chemical properties of **2-Benzylloxybenzyl alcohol** are summarized below, providing essential data for laboratory and research applications.

Property	Value	Reference(s)
CAS Number	3381-87-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	214.26 g/mol	<a href="#">[1]</a>
Appearance	Pale Yellow Solid or White/Colorless to Yellow/Orange Powder/Lump.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Purity	Typically >97%	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Applications in Research and Drug Development

**2-Benzylbenzyl alcohol** is a valuable building block in organic synthesis, primarily serving as a precursor to more complex molecules with potential therapeutic applications.

Its main utility lies in its conversion to 2-benzylbenzyl chloride, a highly reactive intermediate. The benzyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile introduction of the benzylbenzyl group into a wide array of molecular scaffolds, which is a common structural motif in many biologically active molecules.[\[5\]](#)

While **2-benzylbenzyl alcohol** itself is not typically documented as a direct modulator of signaling pathways, its role as a precursor is critical.[\[5\]](#) The derivatives synthesized from it are explored in medicinal chemistry for developing novel compounds where the benzylbenzyl group is a key pharmacophoric element.[\[5\]](#) Its application is fundamental to constructing the carbon skeletons of new drug candidates.[\[5\]](#)

## Experimental Protocols

A common and critical application of **2-benzylbenzyl alcohol** is its conversion to 2-benzylbenzyl chloride. The following protocol details a standard laboratory procedure for this synthesis using thionyl chloride.

Objective: To synthesize 2-benzylbenzyl chloride from **2-benzylbenzyl alcohol**.[\[5\]](#)

Materials:

- **2-Benzylxybenzyl alcohol**
- Thionyl chloride ( $\text{SOCl}_2$ )[5][6]
- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ )[5][6]
- N,N-Dimethylformamide (DMF) (catalytic amount)[5][6]
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution[5][6]
- Brine (saturated  $\text{NaCl}$  solution)[5][6]
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )[5][6]
- Crushed ice[6]

**Equipment:**

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice-water bath
- Dropping funnel or syringe
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

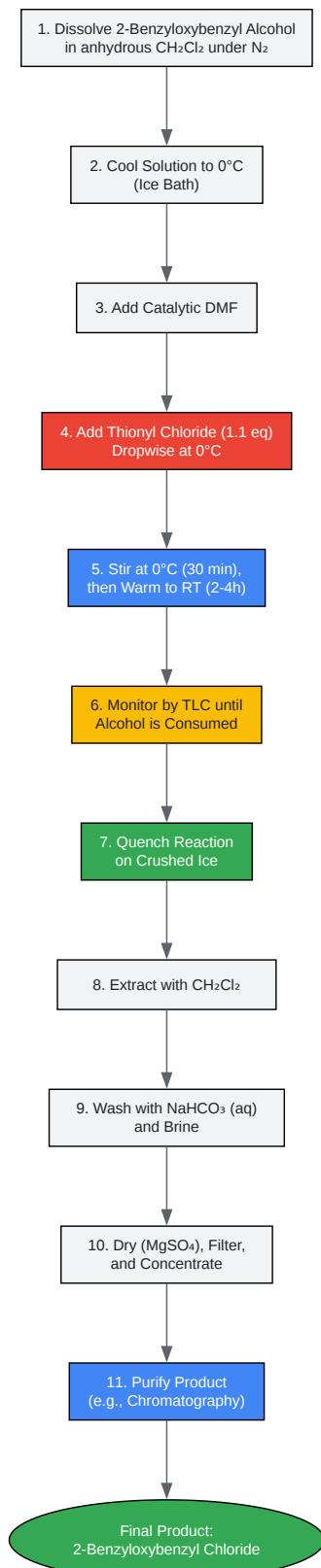
**Methodology:**

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **2-benzylxybenzyl alcohol** (1.0 equivalent) in anhydrous dichloromethane. [5][6]
- Cooling: Cool the stirred solution to 0°C using an ice-water bath.[5][6]

- Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (1-2 drops).[5][6]
- Reagent Addition: Slowly add thionyl chloride (1.1–1.2 equivalents) dropwise to the solution via a syringe or dropping funnel. Gas evolution (HCl and SO<sub>2</sub>) will be observed.[5][6]
- Reaction Progression: After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 2-4 hours.[5][6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[6]
- Work-up (Quenching): Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess thionyl chloride.[5][6]
- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane.[5][6]
- Washing: Combine the organic layers and wash them sequentially with a cold saturated NaHCO<sub>3</sub> solution and then with brine.[5][6]
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.[5][6] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-benzyloxybenzyl chloride.[5][6]
- Purification: If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.[5][6]

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 2-benzyloxybenzyl chloride from **2-benzyloxybenzyl alcohol**.



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Workflow for the synthesis of 2-benzyloxybenzyl chloride.

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